molecular formula C13H11ClO3S B1597190 4'-Methoxybiphenyl-4-sulfonyl chloride CAS No. 202752-04-3

4'-Methoxybiphenyl-4-sulfonyl chloride

Cat. No.: B1597190
CAS No.: 202752-04-3
M. Wt: 282.74 g/mol
InChI Key: AJWXJCPSCXFPJJ-UHFFFAOYSA-N
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Description

4'-Methoxybiphenyl-4-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO3S. It is characterized by a biphenyl structure with a methoxy group (-OCH3) attached to the fourth carbon of one benzene ring and a sulfonyl chloride group (-SO2Cl) attached to the fourth carbon of the other benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Methoxybiphenyl-4-sulfonyl chloride typically involves the chlorosulfonation of 4'-methoxybiphenyl. This reaction can be carried out using chlorosulfonic acid (ClSO3H) under controlled conditions to ensure the selective introduction of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions. The process requires careful control of temperature, pressure, and reaction time to achieve high yields and purity. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4'-Methoxybiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

  • Reduction: The sulfonyl chloride group can be reduced to form sulfides.

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Sulfides: Resulting from reduction reactions.

  • Substituted Products: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4'-Methoxybiphenyl-4-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

  • Industry: Applied in the production of dyes, pigments, and other chemical products.

Mechanism of Action

4'-Methoxybiphenyl-4-sulfonyl chloride is similar to other sulfonyl chloride compounds, such as benzenesulfonyl chloride and toluenesulfonyl chloride. its unique structure, with the methoxy group and biphenyl framework, sets it apart in terms of reactivity and applications. The presence of the methoxy group can influence the electronic properties of the compound, making it more reactive in certain reactions compared to its analogs.

Comparison with Similar Compounds

  • Benzenesulfonyl chloride

  • Toluene-4-sulfonyl chloride

  • 4'-Nitrobiphenyl-4-sulfonyl chloride

  • 4'-Methylbiphenyl-4-sulfonyl chloride

Properties

IUPAC Name

4-(4-methoxyphenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWXJCPSCXFPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383376
Record name 4'-Methoxybiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202752-04-3
Record name 4'-Methoxybiphenyl-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHOXYBIPHENYL-4-SULFONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Part B: 5.2 grams (20 mmol) of 4-(4′-bromophenyl)-anisole was dissolved in 100 mL of anhydrous tetrahydrofuran and placed under nitrogen to cool to −78 C. To this flask was added 8.0 mL of 2.5 molar butyl lithium over 10 minutes. In an adjacent flask was added 100 mL of anhydrous tetrahydrofuran which was cooled to −60 C and a stream of sulfur dioxide was added through a dispersion tube while the system is under nitrogen atmosphere. After the addition of approximately 10 mL of liquid sulfur dioxide the dispersion tube was removed and the cold sulfur dioxide solution was transferred by a cannula to the stirred aryl lithium solution over five minutes. After one hour at −70 C the contents were warmed to room temperature and the solution was concentrated to dryness to yield a crude lithium sulfinate. The crude lithium 4-(4′-methoxyphenyl)phenylsulfinic acid was slurried in 100 mL of dry hexanes under nitrogen atmosphere and cooled to 0 C. To this cooled suspension was added 2.45 grams (18.1 mmol) of sulfuryl chloride and the suspension was allowed to warm to room temperature. The contents were concentrated by rotory evaporation to yield 5.1 grams of crude 4-(4′-methoxyphenyl)phenyl-sulfonyl chloride which was purified by recrystallization from chloroform.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
lithium 4-(4′-methoxyphenyl)phenylsulfinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.45 g
Type
reactant
Reaction Step Seven
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a mixture of 4′-methoxy[1,1′-biphenyl]-4-sulfonic acid (30 g, 0.11 mol) and thionylchloride (90 ml), DMF (1 ml) was added and the reaction mixture was refluxed for 6 h. Excess thionylchloride was distilled off and the crude was purified by column chromatography over silica gel (pet. ether/CHCl3, 1:1) to give 4′-methoxy[1,1′-biphenyl]-4-sulfonyl chloride (30 g, 95%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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